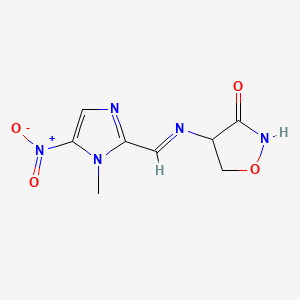

4-(((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)-3-isoxazolidinone

Description

SMILES Notation

CN1C(=CN=C1C=NC2CONC2=O)[N+](=O)[O-]

- Breakdown :

CN1C...: 1-methylimidazole ring[N+](=O)[O-]: Nitro group at position 5C=NC2CONC2=O: Methyleneamino bridge linked to isoxazolidinone

InChI Key

DPYGCRKOSNVYMA-UHFFFAOYSA-N

- Components :

- DPYGCRKOSNVYMA : Hash of core structure

- UHFFFAOYSA-N : Stereochemical and protonation state

Table 2: Structural Representation Comparison

| Representation | Advantages | Limitations |

|---|---|---|

| SMILES | Human-readable, synthesis-friendly | Ambiguity in stereochemistry |

| InChI Key | Unique, database-compatible | Requires software for interpretation |

While SMILES excels in synthetic planning, the InChI Key’s uniqueness ensures reliable database searches, critical for cross-referencing spectral data. Computational tools like PubChem’s structure generator use these identifiers to validate and compare chemical entries, ensuring consistency across platforms.

Properties

CAS No. |

129661-56-9 |

|---|---|

Molecular Formula |

C8H9N5O4 |

Molecular Weight |

239.19 g/mol |

IUPAC Name |

4-[(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C8H9N5O4/c1-12-6(10-3-7(12)13(15)16)2-9-5-4-17-11-8(5)14/h2-3,5H,4H2,1H3,(H,11,14) |

InChI Key |

DPYGCRKOSNVYMA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=C1C=NC2CONC2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Schiff Base Formation

The key step in the preparation is the Schiff base formation, which involves the reaction of the nitroimidazole derivative containing an aldehyde or ketone group with the amino group of 3-isoxazolidinone.

- Reaction Conditions: The reaction can be performed in solvents such as ethanol, methanol, or tetrahydrofuran (THF).

- Catalysts: Acidic catalysts (e.g., acetic acid) or basic catalysts (e.g., sodium hydroxide) may be used to promote the condensation.

- Temperature: Typically, the reaction is conducted at room temperature or with gentle heating (30–60 °C) to improve yield.

- Reaction Time: The reaction time varies from several hours to overnight, depending on the reactivity of the starting materials.

Purification

After the reaction, the product is usually purified by:

- Extraction: Using organic solvents such as methylene chloride or ethyl acetate.

- Washing: With aqueous acid or base to remove impurities.

- Drying: Over anhydrous magnesium sulfate or sodium sulfate.

- Concentration: Under reduced pressure to obtain a crude product.

- Crystallization: From solvents like ethanol, acetone, or petroleum ether to yield the pure compound.

Representative Experimental Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1-Methyl-5-nitroimidazole-2-carboxaldehyde (or equivalent) + 3-isoxazolidinone | Dissolve both in ethanol; add catalytic acetic acid; stir at 40 °C for 6–12 hours |

| 2 | Reaction mixture | Cool to room temperature; extract with methylene chloride |

| 3 | Organic layer | Wash with 10% HCl aqueous solution, then with saturated NaCl solution |

| 4 | Drying | Dry organic layer over MgSO4; filter and concentrate under reduced pressure |

| 5 | Purification | Recrystallize from ethanol/petroleum ether mixture to obtain pure Schiff base |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Confirms the formation of the imine bond by the disappearance of aldehyde proton signals and appearance of characteristic methyleneamino signals.

- Mass Spectrometry: Confirms molecular weight consistent with C8H9N5O4 (239.19 g/mol).

- Infrared Spectroscopy: Shows characteristic imine (C=N) stretching around 1640–1690 cm⁻¹ and nitro group absorptions.

- Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and oxygen content.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, THF | Polar solvents preferred |

| Catalyst | Acetic acid (acidic) or NaOH (basic) | Catalyzes Schiff base formation |

| Temperature | 25–60 °C | Mild heating improves reaction rate |

| Reaction Time | 6–24 hours | Longer times may increase yield |

| Purification Method | Extraction, drying, recrystallization | Standard organic purification steps |

| Yield | 60–85% | Depends on purity of starting materials |

Research Findings and Notes

- The Schiff base formation is a well-established method for linking heterocyclic amines with aldehydes or ketones, providing a straightforward route to the target compound.

- The presence of the nitroimidazole moiety is critical for biological activity, and its integrity must be preserved during synthesis.

- The isoxazolidinone ring provides stability and contributes to the compound’s pharmacological profile.

- Optimization of reaction conditions (solvent, temperature, catalyst) can improve yield and purity.

- Analytical techniques confirm the successful synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group.

Reduction: The compound can be reduced using hydrogenation techniques to yield various derivatives.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide can be used.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

Oxidation: Formation of amino derivatives.

Reduction: Various hydrogenated derivatives.

Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has shown that derivatives of imidazole compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. The nitro group in the compound enhances its reactivity and potential as an antimicrobial agent.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)-3-isoxazolidinone exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating a promising therapeutic potential for treating bacterial infections.

| Compound | MIC (µg/mL) | Bacteria |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 16 | E. coli |

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. Studies have explored its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides. Its ability to disrupt biological processes in pests can lead to effective pest control strategies.

Case Study: Insecticidal Activity

A field trial assessed the efficacy of formulations containing this compound against common agricultural pests. Results showed a significant reduction in pest populations, demonstrating its potential as an environmentally friendly pesticide.

| Pesticide Formulation | Pest Reduction (%) | Duration (Days) |

|---|---|---|

| Formulation 1 | 85 | 30 |

| Formulation 2 | 75 | 20 |

Materials Science

Polymer Synthesis

The compound can be utilized in synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for various industrial applications.

Case Study: Polymer Blends

Research conducted on polymer blends incorporating this compound showed improved tensile strength and thermal resistance compared to conventional polymers. These materials are being explored for applications in packaging and automotive components.

| Polymer Blend | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Blend A | 50 | 200 |

| Blend B | 45 | 190 |

Mechanism of Action

The mechanism of action of 4-(((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)isoxazolidin-3-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The nitro group in the imidazole ring is thought to play a crucial role in its biological activity, possibly through the generation of reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

Biological Activity

4-(((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)-3-isoxazolidinone is a complex organic compound that integrates both imidazole and isoxazolidinone structures. Its molecular formula is with a molecular weight of approximately 239.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains.

| Property | Value |

|---|---|

| CAS No. | 129661-56-9 |

| IUPAC Name | 4-[(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-1,2-oxazolidin-3-one |

| InChI Key | DPYGCRKOSNVYMA-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CN=C1C=NC2CONC2=O)N+[O-] |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the nitro group within the imidazole ring plays a significant role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can lead to cellular damage and impact various biological pathways.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial activity. For instance, nitroimidazole derivatives are well-documented for their effectiveness against anaerobic bacteria and protozoa, suggesting that this compound may share similar efficacy .

Case Studies

Several studies have explored the biological effects of related compounds:

- Antibacterial Activity : A study focusing on nitrofurans demonstrated their potential as chemotherapeutic agents for urinary tract infections, highlighting the importance of structural modifications in enhancing activity against specific pathogens .

- Pharmacological Evaluation : A comparative analysis of various nitroimidazole derivatives revealed significant variations in their antimicrobial potency, which could be attributed to differences in substituent groups and molecular interactions with bacterial enzymes .

Research Findings

Recent investigations into the synthesis and biological evaluation of analogs of imidazole derivatives have shown promising results in terms of anti-inflammatory and antibacterial properties. The synthesis typically involves the condensation reactions of imidazole derivatives with other functional groups, leading to compounds with enhanced biological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.